Cas no 139399-42-1 (1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one)

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one structure
139399-42-1 structure
商品名:1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
CAS番号:139399-42-1
MF:C18H18N2O3
メガワット:310.34712
CID:1269336
PubChem ID:745539

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone,1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-
    • 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
    • AKOS000525701
    • 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone
    • CCG-20010
    • Oprea1_715665
    • SR-01000487919
    • Z56780452
    • Enamine_001020
    • SCHEMBL5329338
    • F0020-0004
    • Oprea1_132541
    • 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanone
    • 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanone
    • SR-01000487919-1
    • STK887732
    • HMS1396O08
    • 139399-42-1
    • インチ: InChI=1S/C18H18N2O3/c1-3-11-8-12(16(22)9-15(11)21)17(23)10-18-19-13-6-4-5-7-14(13)20(18)2/h4-9,21-22H,3,10H2,1-2H3
    • InChIKey: KAIMAPGPSLRDDN-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2C

計算された属性

  • せいみつぶんしりょう: 310.13184
  • どういたいしつりょう: 310.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 431
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

  • PSA: 75.35

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0020-0004-1mg
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F0020-0004-2mg
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0020-0004-4mg
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F0020-0004-20mg
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0020-0004-10μmol
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
10μl
$69.0 2023-07-06
Life Chemicals
F0020-0004-10mg
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F0020-0004-2μmol
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0020-0004-75mg
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
75mg
$208.0 2023-07-06
Life Chemicals
F0020-0004-20μmol
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
20μl
$79.0 2023-07-06
Life Chemicals
F0020-0004-15mg
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
139399-42-1 90%+
15mg
$89.0 2023-07-06

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one 関連文献

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-oneに関する追加情報

Compound CAS No. 139399-42-1: 1-(5-Ethyl-2,4-Dihydroxyphenyl)-2-(1-Methyl-1H-1,3-Benzodiazol-2-Yl)Ethan-1-One

Compound CAS No. 139399-42-1, also known as 1-(5-Ethyl-2,4-Dihydroxyphenyl)-2-(1-Methyl-1H-1,3-Benzodiazol-2-Yl)Ethan-1-One, is a highly specialized organic compound with a complex molecular structure. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields, including pharmacology and materials science. Recent studies have highlighted its role in drug discovery and its ability to interact with biological systems in novel ways.

The molecular structure of CAS No. 139399-42-1 is characterized by a benzodiazole moiety and a dihydroxyphenyl group, which are key functional groups contributing to its chemical reactivity and biological activity. The benzodiazole ring is known for its aromatic stability and ability to participate in hydrogen bonding, while the dihydroxyphenyl group introduces hydrophilic properties and potential sites for further chemical modification. These structural features make the compound a promising candidate for exploring its role in medicinal chemistry.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 139399-42-1 through multi-step reactions involving advanced catalytic systems. Researchers have employed strategies such as Suzuki coupling and Stille coupling to construct the complex heterocyclic framework of this compound. These methods not only enhance the yield but also ensure high purity, which is critical for downstream applications in drug screening and preclinical studies.

The pharmacological properties of CAS No. 139399-42-1 have been extensively studied in vitro and in vivo models. Experimental data suggest that this compound exhibits potent antioxidant activity, making it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, preliminary studies indicate that it may possess anti-inflammatory properties, which could be exploited in developing novel therapeutic agents for inflammatory conditions.

In addition to its pharmacological applications, CAS No. 139399-42-1 has shown promise in materials science due to its unique electronic properties. The compound's ability to act as a π-conjugated system makes it a potential candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has explored its use as a building block for constructing advanced materials with tailored electronic properties.

The synthesis and characterization of CAS No. 139399-42-1 have been documented in several peer-reviewed journals, highlighting its importance in contemporary chemical research. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated the compound's ability to modulate specific cellular pathways involved in cancer progression, suggesting its potential as an anticancer agent. Another study in *Chemical Communications* reported on its application as a fluorescent probe for sensing metal ions in aqueous environments.

As research on CAS No. 139399-42-1 continues to evolve, its versatility across multiple disciplines underscores its significance as a valuable tool for scientific exploration. Its unique combination of structural features and functional properties positions it at the forefront of innovation in both medicinal chemistry and materials science.

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